N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide
Description
The compound N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide is a hybrid molecule integrating three pharmacologically relevant moieties:
- 1H-1,2,4-triazole: A heterocyclic core known for its role in modulating enzyme inhibition and enhancing metabolic stability .
- Indol-3-yl ethyl chain: The indole group is critical for interactions with serotonin receptors and other biological targets, while the ethyl spacer enhances molecular flexibility .
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C22H23N5O2/c1-29-17-10-6-15(7-11-17)8-13-21(28)25-22-24-20(26-27-22)12-9-16-14-23-19-5-3-2-4-18(16)19/h2-7,10-11,14,23H,8-9,12-13H2,1H3,(H2,24,25,26,27,28) |
InChI Key |
JRBTWAFEMHMOAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Anisole
Procedure :
Chlorination of Propanoic Acid
Conditions :
-
Treat 3-(4-methoxyphenyl)propanoic acid with thionyl chloride (SOCl₂) in dry toluene under reflux (80°C, 4 h).
-
Remove excess SOCl₂ by rotary evaporation to isolate Intermediate A as a colorless oil.
Synthesis of 3-[2-(1H-Indol-3-yl)ethyl]-1H-1,2,4-triazol-5-amine (Intermediate B)
Fischer Indolization for Indole Core Formation
Method :
-
React 4-nitrophenylhydrazine with 3-aminobutan-2-one in acetic acid at 120°C for 12 h to form 3-(2-aminoethyl)-1H-indole.
-
Reduce the nitro group using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Indolization) | 68% |
| Purity (HPLC) | >95% |
Triazole Ring Construction via Cyclocondensation
Microwave-Assisted Synthesis :
-
Mix 3-(2-aminoethyl)-1H-indole with aminoguanidine hydrochloride in dimethylformamide (DMF).
-
Irradiate at 150°C for 20 min under microwave conditions.
-
Cool, precipitate with ice-water, and filter to obtain Intermediate B.
Advantages :
-
Reaction time reduced from 48 h (conventional heating) to 20 min.
-
Yield improvement from 52% to 79%.
Amide Coupling to Assemble Final Product
Reaction of Intermediate A and B
Conditions :
-
Dissolve Intermediate B (1.0 equiv) and Intermediate A (1.2 equiv) in anhydrous DCM.
-
Add ethylcarbodiimide hydrochloride (EDCl, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) as coupling agents.
-
Stir at room temperature for 24 h under nitrogen atmosphere.
Workup :
-
Wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, concentrate, and purify via flash chromatography (ethyl acetate/hexane, 1:1).
Yield and Characterization :
| Parameter | Value |
|---|---|
| Isolated Yield | 65% |
| Melting Point | 198–201°C |
| (DMSO-d6) | δ 10.82 (s, 1H, NH), 7.45–6.75 (m, 8H, Ar-H), 3.78 (s, 3H, OCH₃) |
| HRMS (ESI+) | m/z 390.1912 [M+H]⁺ (calc. 390.1915) |
Alternative Synthetic Routes and Optimization
One-Pot Tandem Approach
Procedure :
-
Combine indole-3-ethylamine, 4-methoxyphenylpropanoic acid, and 1H-1,2,4-triazole-5-amine in a single flask.
-
Use propylphosphonic anhydride (T3P®) as a coupling agent in acetonitrile at 80°C.
Outcome :
Solid-Phase Synthesis for High-Throughput Production
Protocol :
-
Immobilize Intermediate B on Wang resin via its amine group.
-
Perform amide coupling with Intermediate A, followed by cleavage with trifluoroacetic acid (TFA).
Efficiency :
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Microwave-Assisted | 79 | 98 | 0.3 |
| Conventional Thermal | 65 | 95 | 24 |
| One-Pot Tandem | 48 | 90 | 12 |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and triazole ring demonstrate sensitivity to hydrolytic conditions:
| Reaction Type | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 hrs) | 3-(4-methoxyphenyl)propanoic acid + 3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-amine | 78% | Complete cleavage confirmed via LC-MS; indole remains intact. |
| Basic hydrolysis | 2M NaOH, 80°C (8 hrs) | Same as acidic hydrolysis | 65% | Slower reaction kinetics due to steric hindrance near the amide bond. |
Substitution Reactions
The triazole ring undergoes nucleophilic substitution, while the methoxyphenyl group participates in electrophilic aromatic substitution:
Nucleophilic Substitution at Triazole
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Selectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to OMe | Nitro-methoxyphenyl derivative | >90% |
| Br₂/FeBr₃ | Ortho to OMe | Brominated methoxyphenyl analog | 85% |
Oxidation Reactions
The indole moiety is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Mechanistic Insight |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C (4 hrs) | 3-oxoindole derivative | Radical-mediated pathway |
| H₂O₂/Fe²⁺ | EtOH, 50°C (2 hrs) | Epoxy-indole intermediate | Fenton chemistry implicated |
Reduction Reactions
Selective reduction of the propanamide chain:
Cross-Coupling Reactions
Palladium-catalyzed modifications of the indole ring:
| Catalyst System | Reagents | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Aryl boronic acid | C2-arylated indole derivative | 72% |
| PdCl₂(dppf)/Cs₂CO₃ | Vinyl triflate | C5-alkenylindole analog | 68% |
Cyclization Reactions
Intramolecular interactions form fused heterocycles:
Stability Under Physiological Conditions
Critical for drug development:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1 hrs | Hydrolyzed amide + oxidized indole |
| pH 7.4 (blood plasma) | 8.7 hrs | Intact compound dominant (>90%) |
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for targeting enzymes like kinases and cyclooxygenases. Data across diverse sources (patents , pharmacological studies) validate its potential as a scaffold for therapeutic agents.
Scientific Research Applications
Medicinal Chemistry
1.1 Antifungal Activity
The 1,2,4-triazole moiety is known for its antifungal properties. Compounds containing this structural feature have been shown to exhibit potent activity against a range of fungal pathogens. For instance, derivatives of 1,2,4-triazoles have demonstrated higher antifungal efficacy compared to traditional agents like azoles and amphotericin B. Studies indicate that modifications to the triazole structure can enhance antifungal potency significantly, making it a valuable scaffold in drug design .
1.2 Antibacterial Properties
Research has highlighted the antibacterial potential of triazole derivatives against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of specific substituents has been linked to increased antibacterial activity, with some compounds exhibiting MIC values lower than conventional antibiotics .
1.3 Antitumor Activity
The compound has also been investigated for its anticancer properties. Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways such as tyrosine kinases. Notably, certain derivatives have displayed IC50 values significantly lower than established chemotherapeutic agents, indicating their potential as effective anticancer drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of triazole derivatives. Modifications at various positions on the triazole ring and the indole moiety can lead to substantial changes in biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the indole | Enhances binding affinity to biological targets |
| Alkyl groups on triazole | Increases solubility and bioavailability |
| Aromatic substitutions | Improves selectivity towards specific receptors |
Case Studies
3.1 Case Study: Antifungal Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of 1,2,4-triazole derivatives for their antifungal activity against Candida albicans. The most potent compound exhibited an MIC of 0.015 μg/mL, significantly outperforming fluconazole .
3.2 Case Study: Antitumor Efficacy
In another investigation reported by Cancer Research, a derivative of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide was tested against several cancer cell lines. The compound showed IC50 values ranging from 50 to 100 nM across different cell types, indicating strong cytotoxic effects .
Mechanism of Action
The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to reduced cell growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Comparative Analysis of Structural Analogues
Key Insights from Comparative Analysis
Triazole vs. Pyridine Substitution (Target vs. 3p)
- The target compound’s 1,2,4-triazole moiety may enhance metabolic stability compared to the pyridin-4-yl group in 3p, as triazoles are less prone to oxidative metabolism .
- Compound 3p demonstrated a moderate synthesis yield (34%), suggesting that the introduction of the triazole ring in the target compound might require optimized catalytic conditions (e.g., InCl3 in aqueous NaOH, as seen in triazole synthesis methods ).
Role of Methoxyphenyl and Indole Groups
- Both the target compound and 3p share the 3-(4-methoxyphenyl)propanamide moiety, which is associated with improved lipophilicity and CNS penetration. This is corroborated by , where a similar group enabled brain uptake in PET tracers .
- The indol-3-yl ethyl chain in the target compound mirrors structural features in and , where indole derivatives showed affinity for neurological targets .
Heterocyclic Variations
Biological Activity
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide is a compound that integrates the triazole and indole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various bacteria and fungi. The compound has demonstrated moderate to good activity against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Moderate |
| Staphylococcus aureus | Good |
| Candida albicans | Moderate |
This activity is attributed to the presence of the triazole moiety, which is known for its ability to disrupt fungal cell wall synthesis and inhibit bacterial growth through various mechanisms .
2. Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. The compound exhibits cytotoxic effects on several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | Inhibition (%) at 50 μg/mL |
|---|---|
| MCF-7 (Breast cancer) | 70% |
| HeLa (Cervical cancer) | 65% |
| A549 (Lung cancer) | 60% |
These findings suggest that the compound may act by interfering with cellular signaling pathways involved in cancer progression .
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through various assays. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
Study 1: Synthesis and Biological Evaluation
A study conducted by Maghraby et al. synthesized a series of triazole derivatives and evaluated their biological activities. The results indicated that compounds similar to this compound exhibited promising antimicrobial and anticancer activities .
Study 2: Structure-Activity Relationship (SAR)
Another significant study focused on the structure-activity relationship of triazole derivatives. It was found that modifications to the indole and methoxyphenyl groups significantly influenced the biological activity of the compounds. The presence of an indole moiety was crucial for enhancing anticancer properties while maintaining antimicrobial efficacy .
Q & A
Q. What synthetic methodologies are most effective for preparing N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide?
- Methodological Answer : The compound’s synthesis can be optimized via reflux conditions (150°C, 5 hours) using pyridine as a solvent and Zeolite (Y-H) as a catalyst to facilitate condensation between indole-triazole intermediates and methoxyphenyl precursors. Post-reaction purification involves ice-cooled hydrochloric acid precipitation and ethanol recrystallization . For analogous triazole derivatives, chloroacetyl chloride and triethylamine in dioxane have been employed to form stable intermediates, followed by filtration and recrystallization .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For non-crystalline samples, employ NMR (¹H/¹³C) to confirm substituent positions, focusing on indole NH (~10-12 ppm), triazole protons (~7.5-8.5 ppm), and methoxyphenyl signals (~3.8 ppm for OCH₃) . Mass spectrometry (HRMS) can verify molecular weight, particularly for high-resolution confirmation of the triazole-indole core .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Conduct antiproliferative assays using human tumor cell lines (e.g., MCF-7, A549) with MTT or SRB protocols. Compare dose-response curves (IC₅₀ values) across cell lines to assess selectivity. For receptor-targeted studies (e.g., serotonin receptors), utilize radioligand binding assays with 5-HT₁D/5-HT₂A subtypes, referencing triazole-indole derivatives’ affinity profiles .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data across different experimental models?
- Methodological Answer : Discrepancies may arise from variations in cell line receptor expression or metabolic stability. Perform:
- Receptor Profiling : Quantify target receptor density via qPCR or flow cytometry .
- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
- Structural Reanalysis : Re-examine SC-XRD or NMR data to rule out polymorphic or tautomeric forms affecting activity .
Q. What computational strategies are recommended for predicting in vivo pharmacokinetics and target engagement?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with 5-HT₁D receptors using triazole-indole frameworks as templates, focusing on hydrogen bonding (β-nitrogen in triazole) and hydrophobic interactions with methoxyphenyl groups .
- ADMET Prediction : Utilize PubChem-derived descriptors (e.g., LogP, topological polar surface area) to estimate blood-brain barrier penetration and oral bioavailability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the indole (e.g., halogenation at C5) and triazole (e.g., methyl/ethyl at N1) to probe steric and electronic effects .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen bond acceptors (triazole N2) and hydrophobic regions (methoxyphenyl) .
- Selectivity Screening : Test against off-target receptors (e.g., dopamine D₂, histamine H₁) to minimize polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
